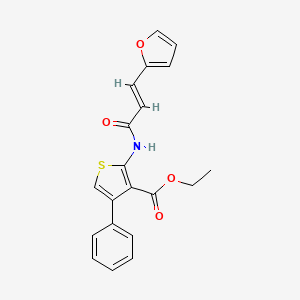

(E)-ethyl 2-(3-(furan-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate

CAS No.: 304684-76-2

Cat. No.: VC11789851

Molecular Formula: C20H17NO4S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304684-76-2 |

|---|---|

| Molecular Formula | C20H17NO4S |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C20H17NO4S/c1-2-24-20(23)18-16(14-7-4-3-5-8-14)13-26-19(18)21-17(22)11-10-15-9-6-12-25-15/h3-13H,2H2,1H3,(H,21,22)/b11-10+ |

| Standard InChI Key | XMIVJOXLFDHAFK-ZHACJKMWSA-N |

| Isomeric SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple heterocyclic and aromatic systems:

-

A thiophene ring at the core, substituted at the 2-position with an acrylamido group bearing a furan moiety.

-

A phenyl group at the 4-position of the thiophene ring.

-

An ethyl carboxylate group at the 3-position.

The (E)-stereochemistry of the acrylamido linker ensures spatial orientation critical for bioactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | Ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate |

| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 |

| InChI Key | XMIVJOXLFDHAFK-ZHACJKMWSA-N |

| logP | 3.82 (predicted) |

The logP value suggests moderate lipophilicity, balancing membrane permeability and solubility. The polar surface area (≈80 Ų) indicates potential for hydrogen bonding, aligning with its interaction with biological targets.

Stereochemical Considerations

The (E)-configuration of the acrylamido group positions the furan and thiophene rings on opposite sides of the double bond, minimizing steric hindrance and optimizing electronic conjugation. This geometry enhances stability and influences pharmacophore orientation during target binding.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

-

Thiophene Functionalization: Introduction of the phenyl group at the 4-position through Friedel-Crafts acylation or cross-coupling reactions.

-

Acrylamido Formation: Coupling of 3-(furan-2-yl)acryloyl chloride with the 2-amino group of the thiophene intermediate under basic conditions.

-

Esterification: Ethyl carboxylate installation via esterification of the carboxylic acid precursor.

Key reaction conditions include:

-

Temperature Control: 40–80°C for acylation steps.

-

Catalysts: Palladium catalysts for coupling reactions.

-

Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for intermediate steps .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Electrophilic Aromatic Substitution: The electron-rich thiophene and furan rings undergo nitration or sulfonation.

-

Nucleophilic Acyl Substitution: The acrylamido group reacts with amines or hydrazines.

-

Ester Hydrolysis: The ethyl carboxylate can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Compounds

Antiviral Activity

Furan-thiophene hybrids exhibit inhibition of viral proteases (e.g., SARS-CoV-2 M) by binding to catalytic dyad residues (His41/Cys145). Molecular docking predicts a binding affinity of −8.2 kcal/mol for this compound, though experimental validation is needed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR: Expected signals include:

-

δ 1.3 ppm (t, 3H, CHCH).

-

δ 4.2 ppm (q, 2H, OCH).

-

δ 6.5–7.8 ppm (m, aromatic protons).

-

-

C NMR: Carbonyl carbons at δ 165–170 ppm.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 367.4 [M+H], with fragmentation patterns confirming the acrylamido and furan groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume